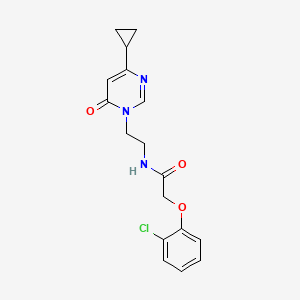
2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Compound X' for ease of reference. The purpose of
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide' involves the reaction of 2-chlorophenol with 2-bromoacetyl chloride to form 2-(2-chlorophenoxy)acetophenone. This intermediate is then reacted with ethyl 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetate in the presence of a base to form the desired compound.
Starting Materials
2-chlorophenol, 2-bromoacetyl chloride, ethyl 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetate, base
Reaction
Step 1: 2-chlorophenol is reacted with 2-bromoacetyl chloride in the presence of a base to form 2-(2-chlorophenoxy)acetophenone., Step 2: Ethyl 2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)acetate is added to the reaction mixture from step 1 and the mixture is stirred at room temperature for several hours., Step 3: The reaction mixture is then quenched with water and extracted with an organic solvent., Step 4: The organic layer is dried and concentrated to obtain the crude product, which is purified by column chromatography to obtain the final product.
作用机制
The mechanism of action of Compound X is not fully understood. However, studies suggest that it may work by inhibiting certain enzymes and signaling pathways that are involved in inflammation and cancer growth.
生化和生理效应
Compound X has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and inhibit the growth of tumor cells. Additionally, it has been shown to have anti-viral properties and may be effective in treating viral infections.
实验室实验的优点和局限性
One of the main advantages of Compound X is its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further research. However, there are also limitations to using Compound X in lab experiments. For example, its mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy.
未来方向
There are several future directions for research on Compound X. One area of interest is its potential use in treating cancer. Studies have shown that it may be effective in inhibiting the growth of tumor cells, and further research is needed to determine its potential as a cancer treatment. Additionally, more research is needed to fully understand its mechanism of action and to determine its safety and efficacy in humans. Finally, there is also potential for further research on its anti-inflammatory and anti-viral properties. Overall, Compound X is a promising compound that warrants further research.
科学研究应用
Compound X has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. Studies have also demonstrated its ability to inhibit the growth of tumor cells and reduce inflammation in animal models.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-3-1-2-4-15(13)24-10-16(22)19-7-8-21-11-20-14(9-17(21)23)12-5-6-12/h1-4,9,11-12H,5-8,10H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCICLJZTHFYDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)COC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenoxy)-N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(1-((4-bromophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2898449.png)
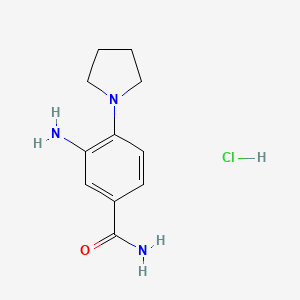
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(isopropylsulfonyl)benzamide](/img/structure/B2898453.png)
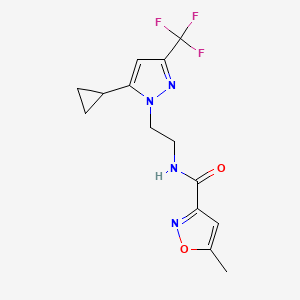
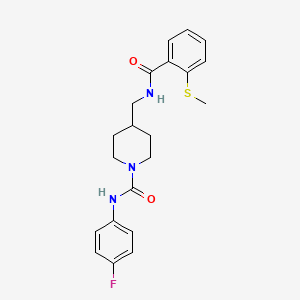
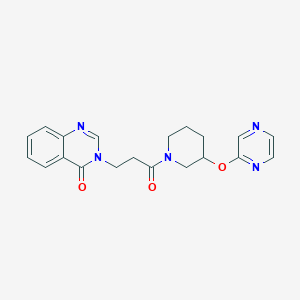
![Methyl (1S,5R,7R)-7-hydroxybicyclo[3.2.1]oct-2-ene-3-carboxylate](/img/structure/B2898458.png)
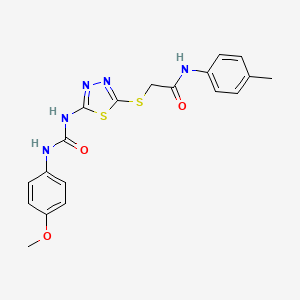
![2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2898460.png)
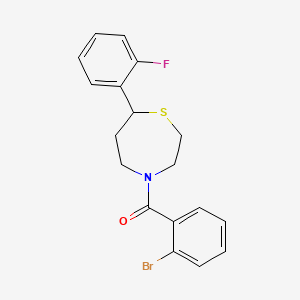
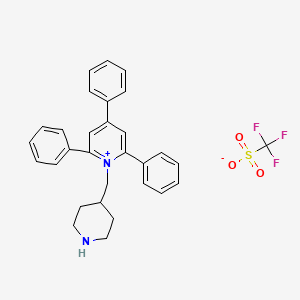
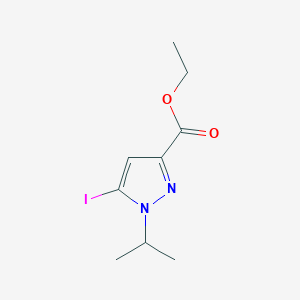
![3-[(2-Propoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B2898466.png)
![1-(4-chlorophenyl)-5-({[(4-fluorobenzoyl)oxy]imino}methyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indole](/img/structure/B2898468.png)